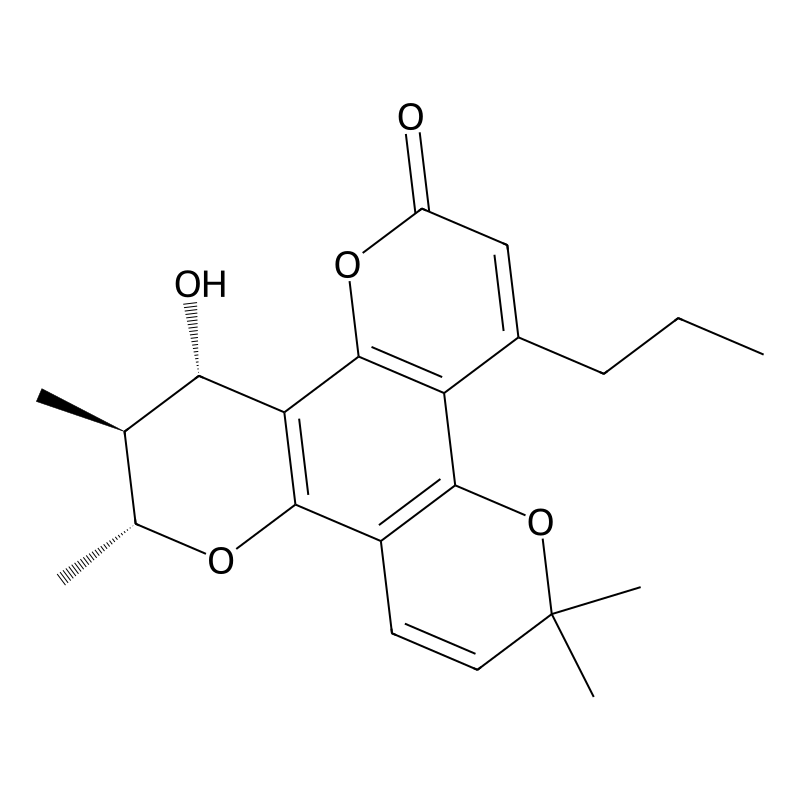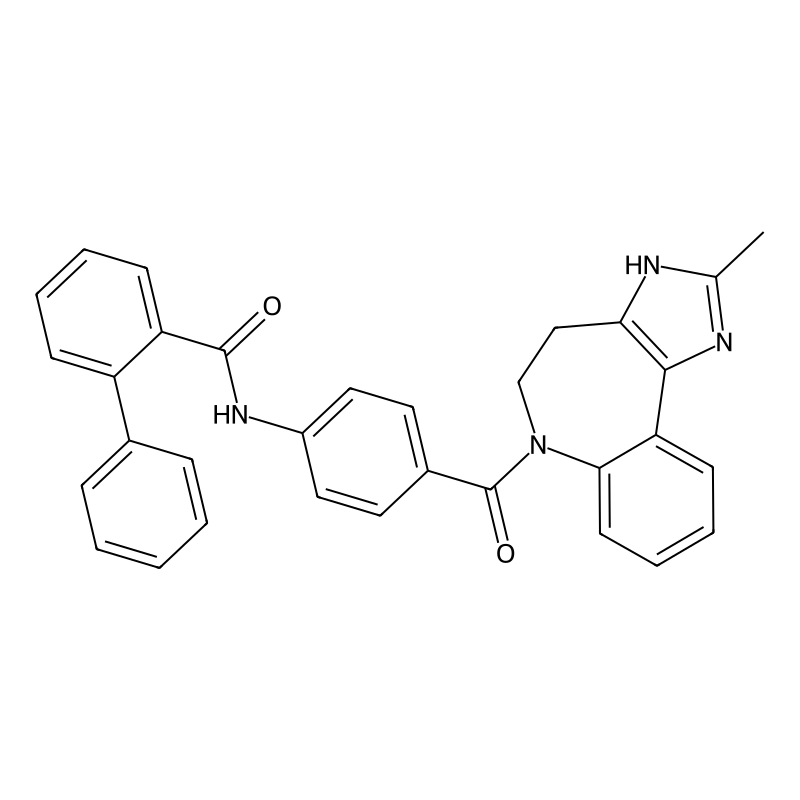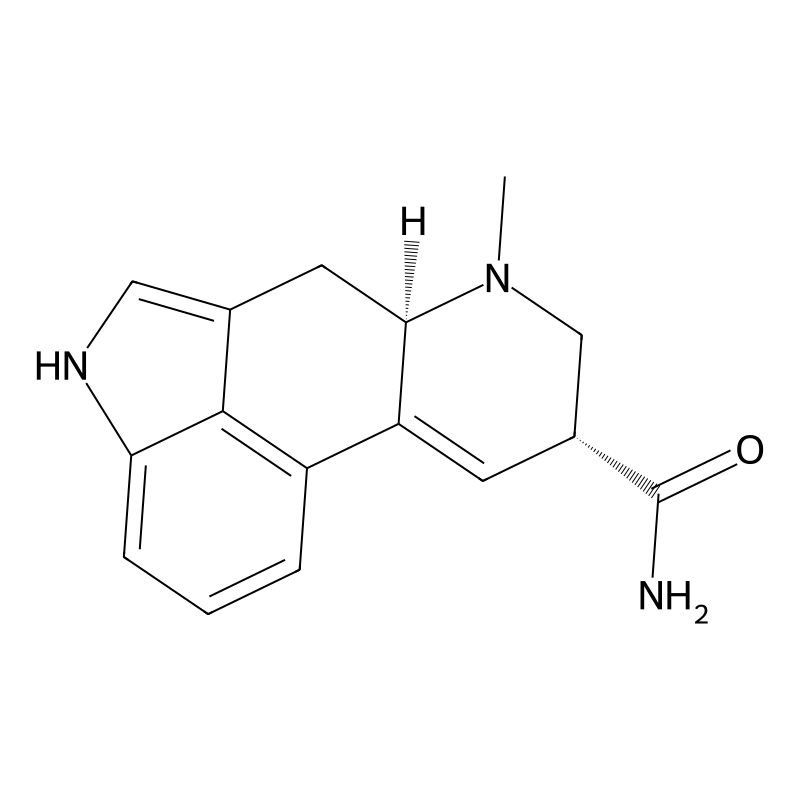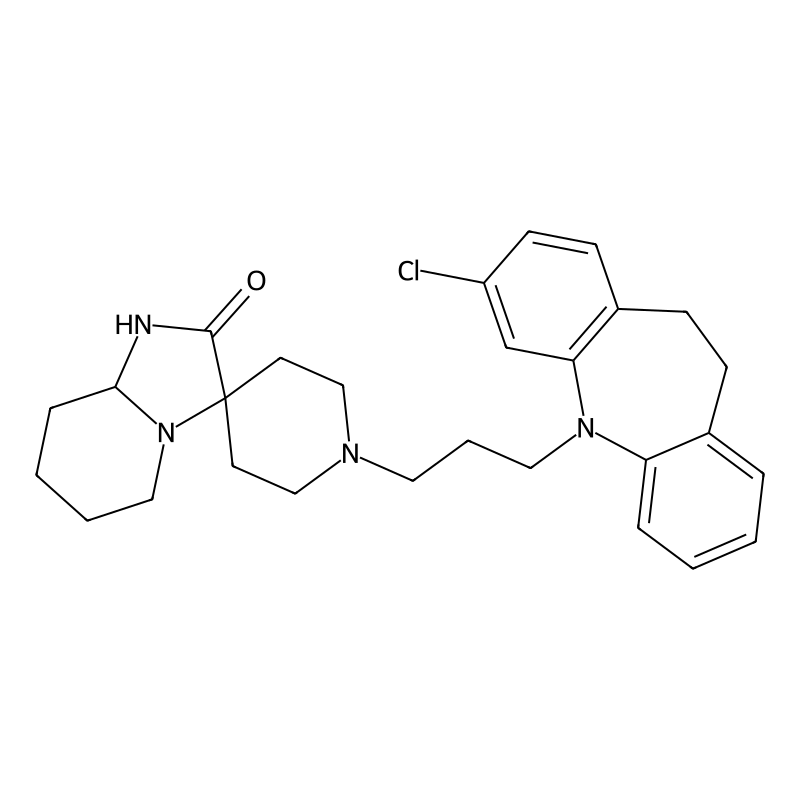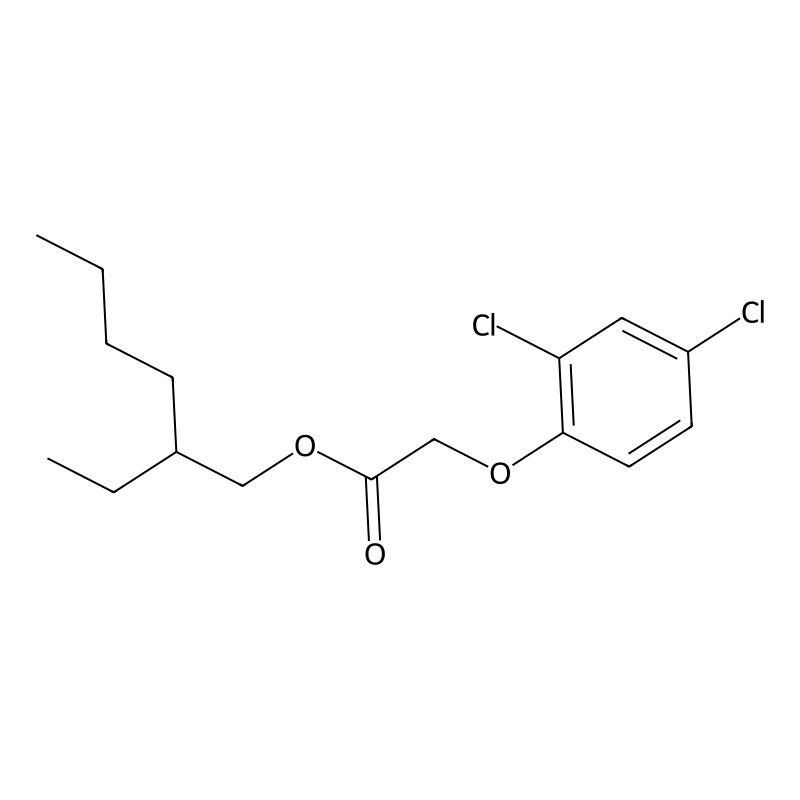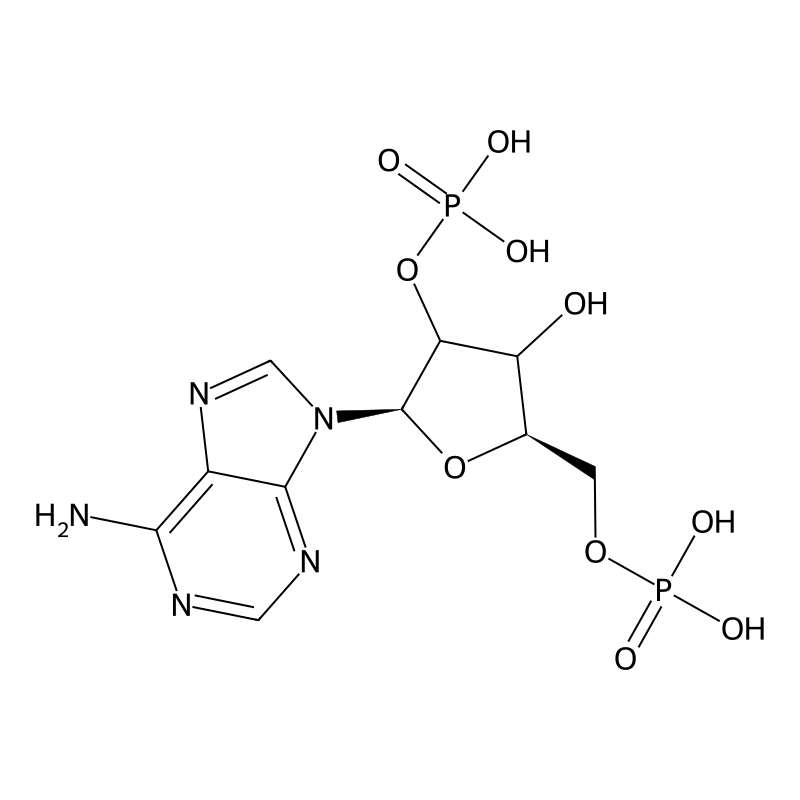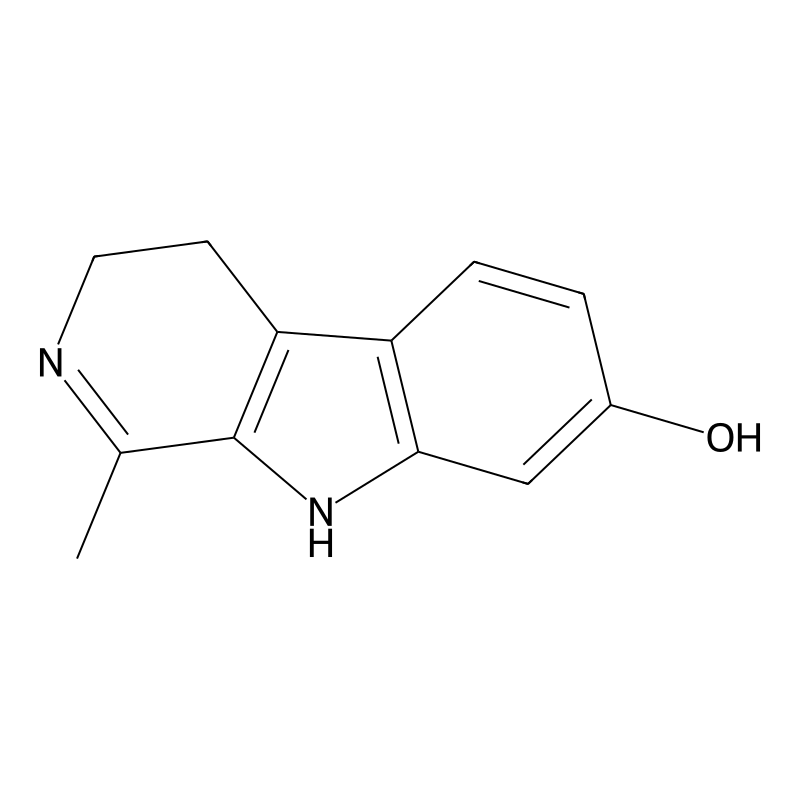2-Bromo-6-methoxy-4-methylpyridine
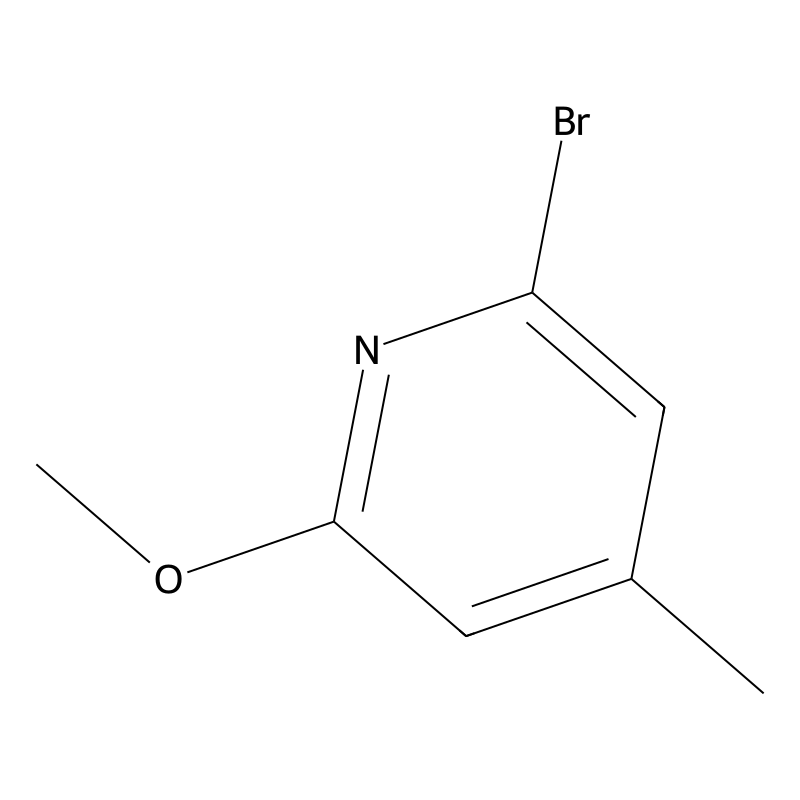
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-Bromo-6-methoxy-4-methylpyridine is a brominated derivative of pyridine characterized by the molecular formula C7H8BrNO. This compound features a bromine atom at the 2-position, a methoxy group at the 6-position, and a methyl group at the 4-position of the pyridine ring. Its structural uniqueness allows it to participate in various
There is no specific information available regarding the mechanism of action of 2-Bromo-6-methoxy-4-methylpyridine. Its potential biological activity (if any) remains unexplored.
- Acute toxicity: The compound is classified as harmful if swallowed, inhaled, or comes in contact with skin. It can cause skin and eye irritation and respiratory tract irritation. []
- Specific hazards: Data on specific hazards like flammability or reactivity is not readily available. However, due to the presence of the bromo group, it's advisable to handle it with caution and appropriate personal protective equipment.
- Substitution Reactions: The bromine atom can be substituted with various nucleophiles, allowing for the introduction of different functional groups.
- Oxidation and Reduction: This compound can be oxidized or reduced to form different derivatives, which may have distinct properties and applications.
- Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which is useful for synthesizing biaryl compounds.
Common reagents used in these reactions include sodium methoxide for nucleophilic substitutions and palladium catalysts for coupling reactions.
The biological activity of 2-Bromo-6-methoxy-4-methylpyridine is not fully elucidated, but it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. This inhibition suggests potential applications in treating inflammatory conditions. Additionally, related compounds have shown activity against p38α MAP kinase, indicating possible roles in modulating cellular processes .
Several methods exist for synthesizing 2-Bromo-6-methoxy-4-methylpyridine:
- Bromination of 4-Methoxy-6-methylpyridine:
- Bromine or N-bromosuccinimide (NBS) is added to a solution of 4-methoxy-6-methylpyridine under controlled conditions.
- The reaction typically occurs in an organic solvent like dichloromethane, maintaining low temperatures to prevent over-bromination.
- Methylation of Intermediate Products:
2-Bromo-6-methoxy-4-methylpyridine finds applications in various fields:
- Medicinal Chemistry: It serves as a building block for synthesizing pharmaceuticals, particularly those targeting inflammatory pathways.
- Organic Synthesis: The compound is utilized as an intermediate in the synthesis of more complex organic molecules.
- Chemical Research: It is employed in studies exploring the reactivity and properties of brominated pyridines .
Several compounds share structural similarities with 2-Bromo-6-methoxy-4-methylpyridine. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Methoxy-4-bromopyridine | Methoxy group at position 2 | Exhibits different reactivity patterns compared to 2-Bromo-6-methoxy-4-methylpyridine. |
| 3-Amino-2-bromo-6-methoxypyridine | Amino group at position 3 | Potentially more polar; may exhibit different biological activities. |
| 5-Bromo-6-methoxypyridin-3-amine | Amino group at position 3 | Different substitution pattern leading to distinct reactivity. |
| 2-Bromo-6-(difluoromethoxy)pyridine | Difluoromethoxy group instead of methoxy | Enhanced lipophilicity; may interact differently with biological targets. |
| (2-Bromo-6-methoxypyridin-3-yl)methanol | Hydroxy group addition | Increased solubility; may alter pharmacokinetic properties. |
These compounds illustrate the diversity within brominated pyridines and highlight how variations in substitution patterns can lead to unique chemical behaviors and biological activities .

